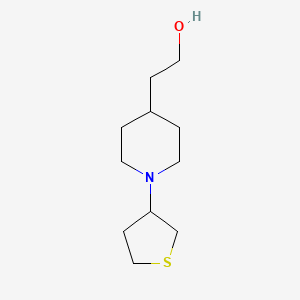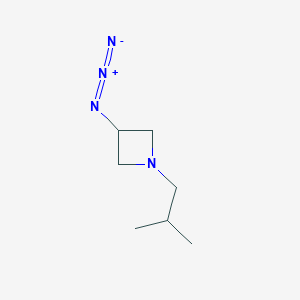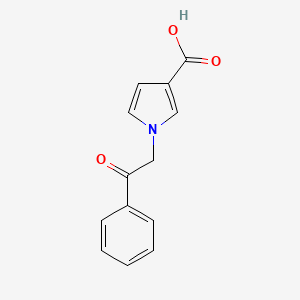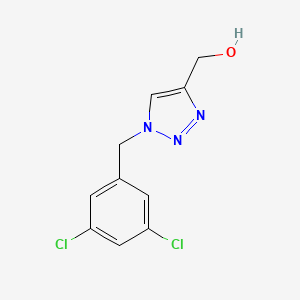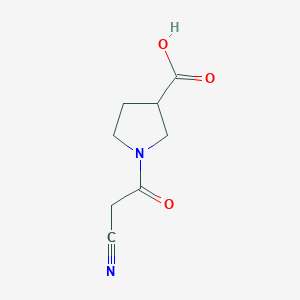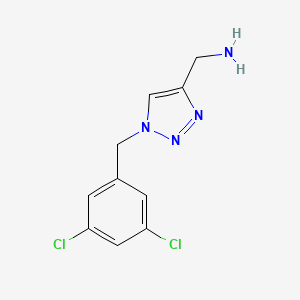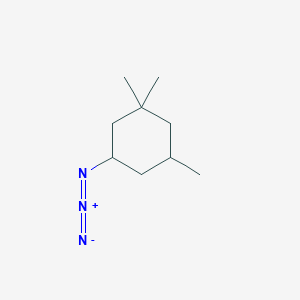
3-叠氮-1,1,5-三甲基环己烷
描述
3-Azido-1,1,5-trimethylcyclohexane is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Azido-1,1,5-trimethylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azido-1,1,5-trimethylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和反应
3-叠氮-1,1,5-三甲基环己烷作为一种特定化合物,在文献中没有直接的参考。然而,有机合成中叠氮化合物的应用为我们提供了对这类化合物潜在应用的见解。叠氮化合物以其在制备各种有机化合物中的作用而闻名,例如 Huisgen 环加成反应,也被称为点击反应。例如,从苯碘醇和三甲基硅叠氮化物制备了叠氮碘烷,展示了叠氮化合物在亲电性叠氮化反应中的实用性,这可能适用于合成3-叠氮-1,1,5-三甲基环己烷衍生物(Zhdankin et al., 1994)。
可再生高密度燃料
关于可再生高密度燃料的合成研究提到了类似于3-叠氮-1,1,5-三甲基环己烷的化合物的生产,突显了这类分子在开发可持续能源资源方面的潜力。例如,从半纤维素衍生的异佛酮的研究概述了一条合成途径,可能类似于生产叠氮取代环己烷作为高密度燃料或燃料添加剂的途径(Wang et al., 2017)。
催化反应和材料科学
叠氮化合物还在材料科学和催化中得到应用。为在合成化学中使用的稳定叠氮化合物的开发可能暗示了3-叠氮-1,1,5-三甲基环己烷在创造新型材料或作为有机合成中间体中的应用。例如,寡聚的五氟苯硼叠氮化物,可以三聚形成新颖的环化合物,展示了叠氮化合物在形成新的化学结构方面的作用,这可能在各种应用中有用(Fraenk et al., 2000)。
环境影响和绿色化学
化学合成的环境影响是一个日益关注的问题,像3-叠氮-1,1,5-三甲基环己烷这样的化合物可能会在绿色化学的背景下进行研究。例如,无溶剂制备叠氮醇和氨基醇突显了开发环境友好的合成方法的重要性,这可能适用于叠氮取代环己烷的合成和利用(Ballerini et al., 2013)。
作用机制
Mode of Action
Azido compounds can be highly reactive, and they often act by forming covalent bonds with their targets. This can lead to changes in the target’s function .
Biochemical Pathways
Azido compounds can potentially affect a wide range of pathways due to their reactivity .
Pharmacokinetics
These properties can greatly influence a compound’s bioavailability and its overall effects in the body .
Result of Action
Azido compounds can potentially cause dna damage due to their reactivity, which could have various effects at the molecular and cellular levels .
生化分析
Biochemical Properties
3-Azido-1,1,5-trimethylcyclohexane plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in click chemistry reactions, where it reacts with alkynes to form triazoles. This reaction is highly specific and efficient, making 3-Azido-1,1,5-trimethylcyclohexane a useful reagent in bioconjugation and labeling studies . The interactions of 3-Azido-1,1,5-trimethylcyclohexane with biomolecules are typically covalent, leading to stable and specific modifications.
Cellular Effects
3-Azido-1,1,5-trimethylcyclohexane can influence various cellular processes. Its ability to participate in click chemistry reactions allows it to be used in labeling and tracking studies within cells. This compound can affect cell signaling pathways by modifying proteins involved in these pathways. Additionally, 3-Azido-1,1,5-trimethylcyclohexane can impact gene expression by labeling nucleic acids or proteins associated with transcriptional regulation . These modifications can alter cellular metabolism and function, providing insights into the roles of specific biomolecules in cellular processes.
Molecular Mechanism
The molecular mechanism of 3-Azido-1,1,5-trimethylcyclohexane involves its reactive azido group, which can form covalent bonds with alkynes through click chemistry reactions. This reaction is catalyzed by copper ions, leading to the formation of stable triazole linkages . The binding interactions of 3-Azido-1,1,5-trimethylcyclohexane with biomolecules are highly specific, allowing for precise modifications. These modifications can result in enzyme inhibition or activation, depending on the target biomolecule. Additionally, 3-Azido-1,1,5-trimethylcyclohexane can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1,1,5-trimethylcyclohexane can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 3-Azido-1,1,5-trimethylcyclohexane may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell signaling, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Azido-1,1,5-trimethylcyclohexane vary with different dosages in animal models. At low doses, this compound can be used to label and track specific biomolecules without causing significant toxicity . At higher doses, 3-Azido-1,1,5-trimethylcyclohexane can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve specific biochemical modifications. It is important to carefully control the dosage to avoid adverse effects while maximizing the benefits of this compound.
Metabolic Pathways
3-Azido-1,1,5-trimethylcyclohexane is involved in various metabolic pathways, primarily through its participation in click chemistry reactions. This compound can interact with enzymes and cofactors involved in these pathways, leading to the formation of stable triazole linkages . These interactions can affect metabolic flux and the levels of specific metabolites. Additionally, 3-Azido-1,1,5-trimethylcyclohexane can influence the activity of enzymes involved in metabolic processes, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Azido-1,1,5-trimethylcyclohexane is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and effectiveness. The transport and distribution of 3-Azido-1,1,5-trimethylcyclohexane are critical for its use in biochemical studies, as they determine the accessibility of target biomolecules and the efficiency of labeling or modification reactions.
Subcellular Localization
The subcellular localization of 3-Azido-1,1,5-trimethylcyclohexane is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. The localization of 3-Azido-1,1,5-trimethylcyclohexane can impact its activity and function, as it determines the proximity to target biomolecules and the efficiency of biochemical reactions. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.
属性
IUPAC Name |
3-azido-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-4-8(11-12-10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGCUPVDPTXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


